molecular formula C12H14N2O3S B2867785 Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate CAS No. 1385463-28-4

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate

Cat. No.: B2867785
CAS No.: 1385463-28-4
M. Wt: 266.32
InChI Key: LTTHJXFOXMKBGB-UHFFFAOYSA-N
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Description

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate is a synthetic organic compound featuring a thiophene backbone substituted with methyl and carbonyl groups, a cyanomethylamino moiety, and a methyl ester functional group.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-8-6-10(9(2)18-8)12(16)14(5-4-13)7-11(15)17-3/h6H,5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTHJXFOXMKBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=O)N(CC#N)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanomethylamine and methyl chloroacetate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs include:

Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (): Ester group: Ethyl vs. methyl ester, affecting lipophilicity and metabolic stability. Substituent positions: 4,5-dimethylthiophene vs. 2,5-dimethylthiophene, altering steric and electronic properties. Functional group: Acetamido vs. cyanomethylamino-acetate, impacting hydrogen-bonding capacity.

Substituted phenyl rings: These derivatives exhibit tunable antioxidant and anti-inflammatory activities, as demonstrated in biological assays .

2-Cyano-N-[(methylamino)carbonyl]acetamide (): Simpler backbone: Lacks the thiophene ring, reducing aromatic interactions but retaining the cyanomethyl-carbamoyl motif. Toxicity profile: Limited toxicological data available, highlighting a gap compared to ethyl thiophene analogs .

Lumping Strategy and Structural Grouping

As per , compounds with shared functional groups (e.g., cyanomethyl, thiophene) can be "lumped" for computational modeling. Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate may group with ethyl analogs for predicting reactivity or environmental behavior, though positional isomerism (2,5- vs. 4,5-dimethyl) must be accounted for .

Biological Activity

Methyl 2-[cyanomethyl-(2,5-dimethylthiophene-3-carbonyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound features a thiophene ring with a cyano group and an ester functional group. The synthesis typically involves the reaction of 2,5-dimethylthiophene-3-carboxylic acid with cyanomethylamine and methyl chloroacetate under controlled conditions using bases like triethylamine to facilitate product formation.

The biological activity of this compound is attributed to its structural features:

  • Thiophene Ring : This component can interact with various enzymes and receptors, modulating their activity.
  • Cyano Group : The nitrile functionality can participate in hydrogen bonding and nucleophilic addition reactions, influencing the compound's reactivity and biological interactions .

Anticancer Potential

Research has indicated that compounds related to the thiophene family exhibit anticancer properties. For instance, derivatives have shown potential as topoisomerase inhibitors, which are crucial targets in cancer therapy. In vitro studies revealed that certain thiophene derivatives exerted significant anticancer effects against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.

Case Studies

  • Topoisomerase Inhibition : A study on related thiophene compounds demonstrated potent inhibition of human topoisomerases, leading to apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The compounds induced reactive oxygen species (ROS) levels in cancer cells and affected the cell cycle at the G1 phase .
  • Antimicrobial Activity : Another study evaluated the compound's efficacy against various bacterial strains, showing promising results in inhibiting growth compared to standard antibiotics. The exact mechanism remains under investigation but suggests potential for development as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 3-aminothiophene-2-carboxylateAmino group instead of cyanoAnticancer properties
Methyl 5-aryl-3-hydroxythiophene-2-carboxylatesAryl and hydroxyl groupsUnique reactivity patterns

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